(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid
CAS No.: 517905-88-3
Cat. No.: VC7186837
Molecular Formula: C25H20F3NO4
Molecular Weight: 455.433
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 517905-88-3 |
|---|---|
| Molecular Formula | C25H20F3NO4 |
| Molecular Weight | 455.433 |
| IUPAC Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid |
| Standard InChI | InChI=1S/C25H20F3NO4/c26-25(27,28)16-11-9-15(10-12-16)22(13-23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m1/s1 |
| Standard InChI Key | CUOIPSCYWJDJNE-JOCHJYFZSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)C(F)(F)F |
Introduction
The compound (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid is a complex organic molecule that incorporates several functional groups, including a fluorenyl group, a trifluoromethyl group, and a propanoic acid backbone. This compound is likely used in peptide synthesis due to the presence of the fluorenyl-methoxycarbonyl (Fmoc) protecting group, which is commonly used to protect amino groups during peptide synthesis.
Molecular Formula and Weight
Although specific data for this exact compound is not readily available, similar compounds like 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid have a molecular formula of C25H20F3NO4 and a molecular weight of approximately 455.4 g/mol . Given the structural similarity, the molecular weight of the compound would likely be comparable.
Synthesis
The synthesis of such compounds typically involves the reaction of an amino acid with fluorenyl-methoxycarbonyl chloride (Fmoc-Cl) to introduce the Fmoc protecting group. The trifluoromethyl-substituted phenyl group can be introduced via various methods, such as Suzuki coupling or direct trifluoromethylation reactions.
Applications
The primary application of this compound would be in peptide synthesis, where the Fmoc group serves as a protecting group for the amino group. The trifluoromethyl group can enhance the lipophilicity and stability of peptides, making them more suitable for certain biological applications.
Research Findings
While specific research findings on (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid are not available, similar compounds have been studied for their potential in drug development and biochemical research. The incorporation of trifluoromethyl groups into peptides can alter their pharmacokinetic properties and biological activity.
Data Tables
Given the lack of specific data on this compound, we can look at similar compounds for comparison:
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